molecular formula C18H15ClN2OS B2924928 2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034407-75-3

2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2924928
CAS No.: 2034407-75-3
M. Wt: 342.84
InChI Key: YIOQOQPVSBDHEV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and agrochemical research. While specific biological data for this compound is not yet available in the public domain, its core structure, which incorporates a chlorophenyl acetamide linked to a thienylpyridyl scaffold, is a recognized pharmacophore in the development of bioactive agents. Research on closely related analogs suggests potential utility in multiple fields. Thiophene and acetamide-containing compounds have been identified as potent, non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a key viral enzyme essential for replication . These inhibitors represent valuable tools for antiviral development. Concurrently, structurally similar thienylpyridyl acetamides have demonstrated promising insecticidal and fungicidal activities, acting as potential modulators of insect ryanodine receptors (RyR) and offering new leads for crop protection agents . The molecular architecture of this compound, featuring a hybrid heterocyclic system, provides a versatile scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block for the design and optimization of novel inhibitors and pesticidal agents. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-16-6-2-1-4-13(16)10-17(22)21-11-14-5-3-8-20-18(14)15-7-9-23-12-15/h1-9,12H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOQOQPVSBDHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 2-chlorobenzaldehyde with thiophene-3-carboxaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization with 3-aminopyridine under acidic conditions to form the pyridinyl-thiophenyl intermediate.

    Acetamide Formation: The final step involves the reaction of the pyridinyl-thiophenyl intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism by which 2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

Pyridine-Containing Acetamides in Antiviral Research

Several pyridine-based acetamides, such as 5RH1 (2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide) and 5RH2 (2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide), share structural motifs with the target compound. These analogs exhibit binding affinities better than −22 kcal/mol for the SARS-CoV-2 main protease, attributed to:

  • Pyridine ring interactions with HIS163 in the enzyme's lateral pocket.
  • Acetamide linker hydrogen bonds with ASN142, GLY143, and GLN189 .

Key Differences :

  • Substitution at the pyridine's 4-position (e.g., methyl in 5RH2 vs. thiophen-3-yl in the target) influences hydrophobicity and binding pocket occupancy.

Chlorophenyl-Acetamide Derivatives in Imaging and Pesticides

TSPO Tracers: Compounds like [11C]PK11195 (1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide) and [11C]DAA1106 (N-(2-methoxyphenylmethyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide) feature chlorophenyl and acetamide groups but prioritize lipophilicity for blood-brain barrier penetration. These tracers highlight the role of chlorophenyl in enhancing target affinity, though the target compound’s pyridine-thiophene system may limit CNS uptake due to higher polarity .

Pesticides : Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) shares a thienyl-acetamide backbone but incorporates a methoxy-thiophene group and dual aryl substitutions. This structural variation optimizes herbicidal activity, demonstrating how substituent tweaks can redirect applications from biomedical to agricultural uses .

Substituent Position and Heterocycle Variations

  • Thiophene Position : The target’s thiophen-3-yl group differs from 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide (), where thiophen-2-yl alters electronic distribution and binding interactions.

Data Tables: Structural and Functional Comparison

Table 1. Structural Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Pyridine Substituent Thiophene/Other Substituent Key Applications
Target Compound C₁₈H₁₄ClN₂OS Thiophen-3-ylmethyl 2-chlorophenyl Research (potential antiviral)
5RH1 (PDB: 5RH1) C₁₁H₈ClN₂OS Pyridin-3-yl 5-chlorothiophen-2-yl SARS-CoV-2 protease inhibition
Thenylchlor C₁₅H₁₅Cl₂NOS (3-methoxy-2-thienyl)methyl 2,6-dimethylphenyl Herbicide
2-[(2-aminopyridin-3-yl)oxy]-N-(3-chlorophenyl)acetamide C₁₃H₁₂ClN₃O₂ 2-aminopyridin-3-yloxy N/A Biochemical research

Table 2. Binding Affinities and Key Interactions

Compound Target Protein Binding Affinity (kcal/mol) Critical Interactions
5RH1 SARS-CoV-2 main protease −22.1 HIS163 (π-π), ASN142 (H-bond)
5RH2 SARS-CoV-2 main protease −21.8 GLN189 (H-bond), HIS163 (π-π)
Target Compound* N/A N/A Predicted similar to 5RH1/5RH2

*Theoretical predictions based on structural analogs.

Biological Activity

2-(2-Chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a chlorophenyl group, a thiophenyl group, and a pyridinyl group, contributing to its unique chemical reactivity and biological interactions. Its IUPAC name is 2-(2-chlorophenyl)-N-[(2-(thiophen-3-yl)pyridin-3-yl)methyl]acetamide, with the following molecular formula:

Property Value
Molecular FormulaC18H15ClN2OS
Molecular Weight346.84 g/mol
InChIInChI=1S/C18H15ClN2OS/c19

The biological activity of 2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various pharmacological effects.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
  • Receptor Binding : The structural components of the compound suggest it may bind to specific receptors, altering their activity and influencing cellular responses.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar compounds, providing insights into the potential activity of 2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide:

  • Anti-inflammatory Activity : Research on related compounds has shown significant anti-inflammatory effects, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The presence of electron-releasing substituents has been linked to enhanced activity against COX enzymes.
  • Antiviral Properties : Heterocyclic compounds similar to this acetamide have demonstrated antiviral activity against various viruses by inhibiting viral replication mechanisms . The structure suggests potential efficacy against viral targets.

Study on Enzyme Inhibition

A study focused on a series of N-substituted compounds revealed that modifications in the chlorophenyl group significantly influenced their inhibitory effects on c-MET kinase activity. The results indicated that specific substitutions could enhance the potency of enzyme inhibitors .

Antiviral Activity Assessment

Another investigation highlighted the antiviral potential of thiophene-containing compounds, which exhibited significant inhibition against viral replication at low micromolar concentrations. This suggests that 2-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide may share similar antiviral properties due to its structural characteristics .

Q & A

Q. Key Validation Steps :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane).

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce side products .
  • Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for coupling reactions. DMF may enhance solubility but increase byproducts .
  • Temperature Control : Lower temperatures (0–5°C) during condensation to minimize racemization .
  • Scale-Up Adjustments : Replace batch reactors with flow chemistry setups for exothermic reactions to improve safety and reproducibility .

Q. Example Data :

ParameterExperimental (XRD)DFT Calculation
C(9)-N(1) bond1.376 Å1.382 Å
C(9)-N(1)-C(19) angle124.87°125.2°

Basic: What methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC/LC-MS : Use C-18 columns with acetonitrile/water gradients to quantify impurities (>98% purity required for biological assays) .
  • Stability Studies :
    • Store at –20°C under argon to prevent oxidation of the thiophene moiety .
    • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolytic degradation products .

Advanced: How are contradictory bioactivity results interpreted across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293-NLRP3 for inflammasome inhibition) and positive controls .
  • Metabolite Profiling : Use LC-MS to detect active metabolites (e.g., sulfoxide derivatives) that may explain variability .
  • Computational Docking : Model interactions with target proteins (e.g., NLRP3 ATP-binding site) to validate structure-activity relationships .

Q. Example Contradiction :

  • Study A reports IC₅₀ = 1.2 µM, while Study B finds IC₅₀ = 5.8 µM. Potential causes:
    • Differences in cell permeability due to DMSO concentration.
    • Variability in endotoxin levels in assay preparations.

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Knockout Models : Use CRISPR-Cas9 to delete target genes (e.g., NLRP3) and confirm loss of activity .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to purified proteins .
  • Metabolic Labeling : Track radiolabeled compound (³H or ¹⁴C) in tissues to assess biodistribution .

Basic: How are degradation pathways analyzed for this compound?

Methodological Answer:

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
  • Solid-Phase Extraction (SPE) : Isolate degradates using C-18 cartridges and identify via HRMS .
  • Kinetic Modeling : Calculate degradation rate constants (k) under varying pH/temperature .

Q. Key Degradates Identified :

  • Hydrolyzed acetamide (carboxylic acid derivative).
  • Thiophene ring oxidation products.

Advanced: How is computational chemistry integrated into experimental design?

Methodological Answer:

  • DFT Calculations : Predict reactive sites (e.g., electrophilic thiophene positions) for functionalization .
  • MD Simulations : Model solvation effects in DMSO/water mixtures to optimize solubility .
  • QSAR Models : Corporate substituent effects (e.g., Cl vs. Br on phenyl rings) to prioritize analogs for synthesis .

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